4-Bromothiophene-3-carboxylic acid

Organic Synthesis Heterocyclic Chemistry Lithiation Methodology

This 4-bromo-3-carboxyl isomer is the essential building block for constructing thieno[3,4-c]pyridin-4-one and thieno[3,4-d]pyrimidin-4-one scaffolds (PARP inhibitor pharmacophores). Its ortho-like 3,4-disubstitution enables sequential Suzuki/Stille coupling and esterification/amidation that cannot be replicated by 2,3- or 3,5-isomers. Electrophilic bromination of thiophene-3-carboxylic acid yields only the 5-isomer—this specific regioisomer is accessed exclusively via cryogenic lithiation of 3,4-dibromothiophene. Procure this non-fungible building block for drug discovery programs targeting orexin receptors, kinases, and PARP.

Molecular Formula C5H3BrO2S
Molecular Weight 207.05 g/mol
CAS No. 16694-17-0
Cat. No. B100334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothiophene-3-carboxylic acid
CAS16694-17-0
Molecular FormulaC5H3BrO2S
Molecular Weight207.05 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)Br)C(=O)O
InChIInChI=1S/C5H3BrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8)
InChIKeyAPBIZVFQQBCAAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromothiophene-3-carboxylic Acid (CAS 16694-17-0): A Bifunctional Thiophene Building Block for Cross-Coupling and Heterocyclic Scaffold Synthesis


4-Bromothiophene-3-carboxylic acid (CAS 16694-17-0; C₅H₃BrO₂S; MW 207.045) is a brominated heterocyclic carboxylic acid featuring a bromine atom at the 4-position and a carboxylic acid group at the 3-position of the thiophene ring [1]. This ortho-like 3,4-disubstitution pattern confers dual functional handles enabling sequential derivatization: the carboxylic acid moiety participates in esterification, amidation, and acid chloride formation, while the 4-bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) [1]. The compound is commercially available at ≥95-98% purity from multiple global suppliers and is primarily employed as a versatile intermediate in pharmaceutical research, agrochemical development, and materials science [1][2].

Why 4-Bromothiophene-3-carboxylic Acid Cannot Be Replaced by Positional Isomers or Other Bromothiophene Carboxylates in Synthetic Sequences


Substitution of 4-bromothiophene-3-carboxylic acid with positional isomers such as 5-bromothiophene-3-carboxylic acid (CAS 100523-84-0) or 2-bromothiophene-3-carboxylic acid (CAS 24287-95-4) is not synthetically equivalent and will yield fundamentally different downstream products [1]. The 3,4-disubstitution pattern of the target compound creates an ortho-like relationship between the carboxyl and bromo groups that is absent in 2,3- and 3,5-isomers, leading to divergent regioselectivity in cross-coupling and electrophilic aromatic substitution reactions [2]. Furthermore, the presence of the electron-withdrawing carboxylic acid at C3 strongly deactivates adjacent positions, making electrophilic bromination to obtain this specific isomer impossible—the monobromination of thiophene-3-carboxylic acid yields exclusively 5-bromothiophene-3-carboxylic acid [3]. Consequently, the 4-bromo isomer must be accessed via lithiation of 3,4-dibromothiophene at cryogenic temperatures (−78 °C to −116 °C) followed by carboxylation [4]. These synthetic and reactivity constraints establish that 4-bromothiophene-3-carboxylic acid is a non-fungible building block whose procurement is driven by specific scaffold requirements rather than generic availability.

Product-Specific Quantitative Evidence Guide: 4-Bromothiophene-3-carboxylic Acid (CAS 16694-17-0)


Unique Synthetic Accessibility: Only Accessible via Cryogenic Lithiation–Carboxylation of 3,4-Dibromothiophene

4-Bromothiophene-3-carboxylic acid cannot be obtained via electrophilic bromination of thiophene-3-carboxylic acid, which yields exclusively 5-bromothiophene-3-carboxylic acid due to the electron-withdrawing carboxyl group directing electrophilic attack away from C4 [1]. Instead, the compound is prepared via lithium-halogen exchange of 3,4-dibromothiophene at cryogenic temperatures (−78 °C) followed by CO₂ quenching, yielding the target acid in low yield, or alternatively at −116 °C with alkyl chloroformate quenching to give the ethyl ester in moderate yields followed by saponification [2][3]. This lithiation-based route is the only established synthetic entry to the 4-bromo-3-carboxyl substitution pattern, which is inaccessible via conventional electrophilic aromatic substitution pathways.

Organic Synthesis Heterocyclic Chemistry Lithiation Methodology

Regioselective Nitration at C5 Position: Quantitative Demonstration of Ortho-Directing Carboxyl Group Effect

4-Bromothiophene-3-carboxylic acid undergoes selective nitration at the more nucleophilic 5-position in good yield, demonstrating the ortho-directing influence of the 3-carboxyl group on the thiophene ring [1]. The 5-nitro-4-bromothiophene-3-carboxylic acid product provides a second functional handle for subsequent transformations. Critically, the resulting bromonitrothiophenecarboxylic acid 26 failed to participate in any variant of the Hurtley reaction despite the predicted electrophilicity activation by the nitro group [1]. This differential reactivity profile provides actionable synthetic planning information: nitration is viable, but subsequent Hurtley reactions on the nitrated product are contraindicated.

Electrophilic Aromatic Substitution Regioselective Nitration Thiophene Derivatization

Predicted Physicochemical Differentiation: LogP and pKa Values Distinguish 4-Bromo Isomer from Positional Analogs

The 4-bromo substitution pattern confers distinct physicochemical properties compared to other bromothiophene carboxylic acid positional isomers. For 4-bromothiophene-3-carboxylic acid, computed properties include LogP = 2.2088, pKa = 3.63 ± 0.20 (predicted), and PSA = 65.54 [1][2]. In contrast, 5-bromothiophene-3-carboxylic acid exhibits higher density (1.923 ± 0.06 g/cm³ vs. 1.9 ± 0.1 g/cm³ for the 4-bromo isomer) and a melting point of 140-144 °C [3], whereas the 4-bromo isomer melts at 157-159 °C [2]. These differences in solid-state properties and predicted lipophilicity have implications for purification protocols, formulation considerations, and SAR interpretations when the compounds are used as core scaffolds in medicinal chemistry programs.

Physicochemical Properties Lipophilicity Drug-Likeness Prediction

Validated Pathway to Thieno[3,4-c]pyridin-4-ones and Thieno[3,4-d]pyrimidin-4-ones as PARP Inhibitors

4-Bromothiophene-3-carboxylic acid serves as the entry point for a validated synthetic route to thieno[3,4-c]pyridin-4-ones and thieno[3,4-d]pyrimidin-4-ones, which function as inhibitors of poly(ADP-ribose)polymerase (PARP) [1]. The sequence proceeds via: (1) conversion to the corresponding acyl chloride with SOCl₂, (2) condensation with N,O-dimethylhydroxylamine to form the Weinreb amide, (3) Hurtley reaction with enolates of pentane-2,4-dione or 1-phenylbutane-1,3-dione to install the oxoalkyl side chain at C4 (displacing bromine), (4) condensation with ammonia to form 6-methyl- or 6-phenyl-thieno[3,4-c]pyridin-4-ones, and (5) selective nitration at the 1- and 7-positions [1][2]. In preliminary assays, several of these thienopyridinones and thienopyrimidinones demonstrated potent inhibitory activity against PARP [1].

Medicinal Chemistry PARP Inhibition Fused Thiophene Heterocycles

Predicted Regioselectivity Advantage in Suzuki-Miyaura Coupling of Polyhaloheteroaromatics

The 1H NMR chemical shift-based regioselectivity prediction guide developed by Handy and Zhang provides a framework for anticipating coupling site selectivity in polyhaloheteroaromatics including bromothiophene carboxylates [1]. For 4-bromothiophene-3-carboxylic acid, the presence of the electron-withdrawing carboxyl group at C3 influences the electron density distribution across the thiophene ring, which in turn affects the relative reactivity of the C4–Br bond versus potential other halogen positions in Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings [1]. This predictive framework enables rational selection of the 4-bromo-3-carboxyl scaffold over alternative bromothiophene carboxylates when programmed, sequential cross-coupling strategies are required for the synthesis of polyaryl thiophenes.

Cross-Coupling Regioselectivity Prediction Palladium Catalysis

Market and Patent Differentiation: Strategic Intermediates Status in Drug Development Pipelines

Recent patent literature identifies 4-bromothiophene-3-carboxylic acid as a building block in the development of kinase inhibitors and anti-inflammatory agents [1]. The compound has been implicated in orexin receptor antagonist programs directed toward piperidine isoxazole and isothiazole compounds for potential treatment of neurological and psychiatric disorders . Additionally, the compound and its derivatives have been reported as inhibitors of acidic phosphatases and polyphosphoric acid reductases, and the chloride salt has demonstrated inhibition of damaged DNA repair pathways as well as 3-aminobenzamide and nitrate reductases . This patent and biological activity landscape positions the 4-bromo isomer as a strategically relevant intermediate distinct from other bromothiophene carboxylates, which may not feature in the same intellectual property and target space.

Pharmaceutical Intermediates Patent Literature Kinase Inhibitors

Optimal Application Scenarios for 4-Bromothiophene-3-carboxylic Acid (CAS 16694-17-0) in Research and Industrial Synthesis


Synthesis of Fused Thieno[3,4-c]pyridin-4-ones and Thieno[3,4-d]pyrimidin-4-ones for PARP Inhibitor Development

4-Bromothiophene-3-carboxylic acid is the optimal starting material for constructing thieno[3,4-c]pyridin-4-one and thieno[3,4-d]pyrimidin-4-one scaffolds, which have demonstrated potent PARP inhibitory activity in preliminary assays [1]. The synthetic sequence leverages the 4-bromo substituent for Hurtley reaction-mediated installation of oxoalkyl side chains, followed by condensation with ammonia to form the fused heterocyclic core. This validated route provides access to a class of compounds structurally analogous to isoquinolin-1-ones and quinazolin-4-ones—established PARP inhibitor pharmacophores [1]. Researchers pursuing DNA repair pathway targets for oncology applications should prioritize procurement of this specific 4-bromo-3-carboxyl isomer, as alternative bromothiophene carboxylates lack the required substitution pattern for this established synthetic sequence.

Sequential Cross-Coupling Strategies Requiring Orthogonal Functional Handle Positioning

For multi-step synthesis of polyaryl thiophenes requiring programmed, sequential cross-coupling events, 4-bromothiophene-3-carboxylic acid offers a strategically advantageous substitution pattern. The 3,4-relationship between the carboxyl and bromo groups enables orthogonal functionalization: the carboxylic acid can be esterified or amidated prior to or following cross-coupling at the 4-position [1]. The regioselectivity prediction framework of Handy and Zhang provides rational guidance for coupling site selection when the compound is used in polyhalogenated systems [2]. This makes the 4-bromo isomer preferable over 2-bromo-3-carboxyl or 5-bromo-3-carboxyl isomers when reaction sequence flexibility is required—the latter isomers position the bromine handle distal or proximal to the ring sulfur in ways that alter electronic properties and coupling reactivity.

Selective Nitration for Dual-Functionalized Thiophene Building Blocks

When a synthetic route requires a thiophene core bearing both bromine and nitro substituents adjacent to a carboxylic acid, 4-bromothiophene-3-carboxylic acid is the appropriate choice. The compound undergoes selective nitration at the C5 position in good yield, generating a dual-functionalized intermediate with orthogonal reactivity handles [1]. This 5-nitro-4-bromo-3-carboxyl thiophene serves as a versatile platform for further diversification, though researchers should note that the nitrated product is unreactive in Hurtley reactions [1]. For applications where subsequent Hurtley chemistry is planned, nitration should be deferred; where nitration-derived handles are required early in the sequence, this building block provides predictable, regioselective access.

Medicinal Chemistry Programs Targeting Orexin Receptors, Kinases, or Acid Phosphatases

Patent literature indicates that 4-bromothiophene-3-carboxylic acid and its derivatives have been deployed in the development of orexin receptor antagonists, kinase inhibitors, and compounds with anti-inflammatory activity [1][2]. The compound itself has demonstrated inhibition of acidic phosphatases and polyphosphoric acid reductases [3]. Medicinal chemistry teams pursuing these target classes—particularly orexin receptor modulators for neurological and psychiatric disorders—should consider 4-bromothiophene-3-carboxylic acid as a privileged starting scaffold. The documented precedent in the patent literature provides a foundation for structure-activity relationship exploration and intellectual property positioning that may not exist for other bromothiophene carboxylate isomers.

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